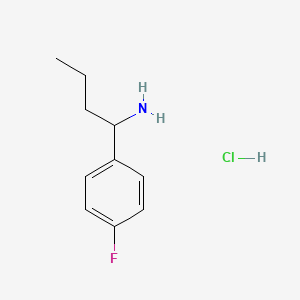

1-(4-Fluorophenyl)butan-1-amine hydrochloride

Description

BenchChem offers high-quality 1-(4-Fluorophenyl)butan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Fluorophenyl)butan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-fluorophenyl)butan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTHHMQMMDZLCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=C(C=C1)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a key building block in medicinal chemistry. The primary synthetic route detailed is the reductive amination of 4'-fluorobutyrophenone, a robust and scalable method. This document elucidates the underlying chemical principles, provides a granular, step-by-step experimental protocol, and outlines a rigorous, multi-technique analytical workflow for structural verification and purity assessment. The characterization section establishes a self-validating system, where data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) collectively confirm the successful synthesis of the target compound. This guide is intended to serve as a practical and authoritative resource for scientists engaged in pharmaceutical research and chemical synthesis.

Introduction: Significance and Structural Framework

1-(4-Fluorophenyl)butan-1-amine and its hydrochloride salt are valuable intermediates in the synthesis of various pharmacologically active molecules. The presence of the fluorophenyl group is a common motif in drug design, often introduced to enhance metabolic stability, improve binding affinity, or modulate pharmacokinetic properties. The primary amine offers a versatile handle for subsequent chemical modifications, making this compound a strategic starting point for building diverse molecular architectures.

The hydrochloride salt form is typically preferred for its improved stability, crystallinity, and solubility in aqueous media, which are advantageous properties for handling, purification, and formulation.

Synthesis via Reductive Amination

The most direct and widely employed method for synthesizing 1-(4-Fluorophenyl)butan-1-amine is the reductive amination of the corresponding ketone, 4'-fluorobutyrophenone. This one-pot reaction combines a carbonyl compound with an amine source, followed by reduction of the intermediate imine to the desired amine.

Rationale of the Selected Pathway

Reductive amination is chosen for its efficiency and operational simplicity. The reaction proceeds in two key stages:

-

Imine Formation: 4'-Fluorobutyrophenone reacts with an ammonia source, such as ammonium acetate, to form an intermediate imine (or iminium ion under acidic conditions). This is a reversible equilibrium reaction.

-

Reduction: A selective reducing agent is introduced to reduce the C=N double bond of the imine to a C-N single bond, yielding the primary amine.

For this synthesis, ammonium acetate serves as both the ammonia source and a mild acidic catalyst to promote imine formation. Sodium borohydride (NaBH₄) is a cost-effective and effective reducing agent for this transformation. While more specialized reagents like sodium triacetoxyborohydride (STAB) are often used for their mildness and selectivity, NaBH₄ is sufficient and robust for this particular substrate.[1]

Experimental Protocol

Materials and Reagents:

| Reagent | Formula | MW ( g/mol ) | Quantity | Moles (mmol) |

| 4'-Fluorobutyrophenone | C₁₀H₁₁FO | 166.19 | 5.00 g | 30.1 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 11.6 g | 150.5 |

| Sodium Borohydride | NaBH₄ | 37.83 | 2.28 g | 60.3 |

| Methanol (anhydrous) | CH₃OH | 32.04 | 100 mL | - |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-fluorobutyrophenone (5.00 g, 30.1 mmol) and ammonium acetate (11.6 g, 150.5 mmol).

-

Dissolution: Add 100 mL of anhydrous methanol to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Imine Formation: Allow the solution to stir at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (2.28 g, 60.3 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.[2]

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

-

Quenching and Workup:

-

Carefully quench the reaction by slowly adding 50 mL of 1 M NaOH solution.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

-

Salt Formation and Isolation:

-

Filter the dried organic solution to remove the sodium sulfate.

-

Cool the ethereal solution in an ice bath. Slowly add concentrated hydrochloric acid dropwise while stirring until the solution becomes acidic (test with pH paper) and a white precipitate forms.

-

Collect the white solid by vacuum filtration.

-

Wash the solid with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the product, 1-(4-Fluorophenyl)butan-1-amine hydrochloride, under vacuum to a constant weight.

-

Synthesis Workflow Diagram

Caption: A complementary analytical approach for structural verification.

Safety and Handling

-

Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water or protic solvents like methanol. [3]It is also toxic if ingested or absorbed through the skin. Handle in a well-ventilated fume hood, away from sources of ignition. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. [2][4]* Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, using appropriate acid-resistant gloves and eye protection.

-

General Precautions: All manipulations should be carried out by trained personnel in a properly equipped laboratory. Review the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This guide has detailed a reliable and well-established protocol for the synthesis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride via reductive amination. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the process. Furthermore, a comprehensive and self-validating characterization workflow has been presented. By correlating the data from NMR, IR, and MS, researchers can unequivocally confirm the structure and assess the purity of the synthesized product, ensuring its quality for subsequent applications in drug discovery and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91617497, 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. Retrieved February 4, 2026, from [Link]

- Cabana, A., & Sandorfy, C. (1962). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. Canadian Journal of Chemistry, 40(4), 615-623.

-

ScienceMadness Discussion Board. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved February 4, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. Retrieved February 4, 2026, from [Link]

-

UC Center for Laboratory Safety. (2012). Sodium borohydride - Standard Operating Procedure. Retrieved February 4, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Retrieved February 4, 2026, from [Link]

- Xie, J. H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(7), 2685-2694.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for manuscript. Retrieved February 4, 2026, from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved February 4, 2026, from [Link]

-

New Jersey Department of Health. (1999). SODIUM BOROHYDRIDE HAZARD SUMMARY. Retrieved February 4, 2026, from [Link]

-

Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved February 4, 2026, from [Link]

-

IntechOpen. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved February 4, 2026, from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Retrieved February 4, 2026, from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved February 4, 2026, from [Link]

-

Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). Functionalization of Organotrifluoroborates: Reductive Amination. Retrieved February 4, 2026, from [Link]

-

Wiley Online Library. (n.d.). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Retrieved February 4, 2026, from [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Nuclear magnetic resonance (NMR) analysis. A. 1H-NMR; B. 13C-NMR; C. DEPT-135 NMR spectrum.... Retrieved February 4, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Retrieved February 4, 2026, from [Link]

Sources

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride properties

An In-depth Technical Guide to (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Introduction: Identifying a Key Chiral Building Block

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral amine that serves as a valuable intermediate and building block in modern medicinal chemistry. Its structural motif, a fluorinated phenylalkylamine, is prevalent in a variety of biologically active molecules, particularly those targeting the central nervous system (CNS). The presence of the fluorine atom can significantly modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity to target proteins. The specific (S)-stereochemistry at the chiral center is often crucial for desired pharmacological activity, as enantiomers of a drug can exhibit vastly different potencies, efficacies, and safety profiles[1].

This guide provides a comprehensive technical overview for researchers and drug development professionals, focusing on the essential properties, synthesis, analysis, and potential applications of this compound. The methodologies described are grounded in established chemical principles, offering a framework for its effective use in a research and development setting.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in synthesis and formulation. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is typically supplied as a solid at room temperature[2]. The hydrochloride salt form is deliberately chosen to enhance crystallinity, stability, and aqueous solubility compared to the free base, which is a common strategy in drug development.

Key identifying information and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1269478-85-4 | [2][3] |

| Molecular Formula | C₁₀H₁₄FN・HCl | [2][4] |

| Molecular Weight | 203.69 g/mol | [2][3] |

| Synonyms | (1S)-1-(4-fluorophenyl)-1-butanamine hydrochloride | [2] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2][3] |

| Storage | Store at room temperature, inert atmosphere | [2][4] |

| InChI Key | OSTHHMQMMDZLCD-PPHPATTJSA-N | [2][3] |

Section 2: Synthesis and Enantioselective Control

The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical chemistry. The causality behind choosing a synthetic route often involves a trade-off between efficiency, cost, scalability, and the desired level of enantiopurity. For (S)-1-(4-Fluorophenyl)butan-1-amine, two primary strategies are considered: asymmetric synthesis or chiral resolution of a racemic mixture.

Retrosynthetic Approach: Asymmetric Reductive Amination

A highly efficient and modern approach is the asymmetric reductive amination of the corresponding prochiral ketone, 1-(4-fluorophenyl)butan-1-one (also known as 4'-fluorobutyrophenone)[5]. This method is favored in industrial settings because it can directly generate the desired enantiomer in high purity, avoiding the 50% theoretical yield limit of classical resolution.

The choice of catalyst is critical. Modern methodologies often employ transition metal catalysts with chiral ligands or, increasingly, biocatalysts such as transaminases. Transaminases offer exceptional enantioselectivity under mild, environmentally benign conditions (aqueous media, room temperature), making them a powerful tool for producing chiral amines.

A generalized synthetic workflow is depicted below.

Caption: Generalized pathway for asymmetric synthesis.

Alternative Strategy: Classical Resolution

An alternative, more traditional method involves the synthesis of the racemic amine followed by resolution. This is typically achieved by reacting the racemic amine with a chiral acid (e.g., tartaric acid or mandelic acid) to form diastereomeric salts. These salts possess different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized. The desired enantiomer is then liberated from the purified salt by treatment with a base. While effective, this method is inherently less efficient as it discards half of the material unless a racemization and recycling process for the unwanted enantiomer is developed.

Section 3: Analytical Characterization and Quality Control

For any chiral compound intended for drug development, rigorous analytical control is non-negotiable. The analytical workflow serves as a self-validating system to confirm identity, purity, and, most importantly, the stereochemical integrity of the material.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR would be expected to show characteristic signals for the aromatic protons (in the 7.0-7.3 ppm range, exhibiting coupling patterns consistent with a 1,4-disubstituted ring), the methine proton adjacent to the nitrogen (a triplet or multiplet), and the aliphatic protons of the butyl chain.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight. For this compound, one would expect to see a molecular ion peak corresponding to the free base (C₁₀H₁₄FN, MW 167.22) under appropriate ionization conditions.

Enantiomeric Purity Assessment

The most critical quality attribute is the enantiomeric excess (% ee), which quantifies the purity of the (S)-enantiomer relative to the (R)-enantiomer. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this measurement.

Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives coated on a silica support, are widely effective for separating a broad range of enantiomers, including chiral amines[6]. The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

A typical workflow for this critical analysis is outlined below.

Caption: Workflow for determining enantiomeric purity via chiral HPLC.

Section 4: Pharmacological Context and Applications

While (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride may not be an active pharmaceutical ingredient (API) itself, its structural class is of significant interest. Phenylalkylamines are privileged scaffolds for targeting CNS transporters. Specifically, atypical dopamine transporter (DAT) inhibitors have shown therapeutic promise in preclinical models for treating psychostimulant use disorders[7]. These atypical inhibitors can block cocaine binding and reduce its reinforcing effects without producing stimulant properties or addictive liability themselves[7].

Therefore, (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is an exemplary starting material or key intermediate for the synthesis of novel DAT inhibitors and other CNS-active agents. Its defined stereochemistry and fluorinated phenyl ring provide a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Section 5: Safety and Handling

As with any chemical reagent, proper handling is paramount to ensure laboratory safety. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride is classified as harmful and an irritant.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3].

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[8]. Avoid breathing dust. Wash hands thoroughly after handling. For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier[8].

Section 6: Experimental Protocols

The following protocols are illustrative and should be adapted based on specific laboratory equipment and conditions.

Protocol 6.1: Synthesis via Asymmetric Reductive Amination (Conceptual)

This protocol is a conceptual outline based on modern synthetic methods. Specific catalysts and conditions would require experimental optimization.

-

Reactor Setup: To a clean, dry, inerted reaction vessel, add 1-(4-fluorophenyl)butan-1-one (1.0 eq)[5] and a suitable solvent (e.g., THF or a buffer system if using an enzyme).

-

Catalyst Addition: Add the chiral catalyst (e.g., a transaminase enzyme preparation and an amine donor like isopropylamine) or a metal-ligand complex.

-

Reaction: Stir the mixture at the optimal temperature (e.g., 25-40 °C) and monitor the reaction progress by TLC or HPLC until the starting ketone is consumed.

-

Workup: Perform an appropriate aqueous workup to remove the catalyst and byproducts. Extract the (S)-1-(4-Fluorophenyl)butan-1-amine free base into an organic solvent (e.g., ethyl acetate).

-

Salt Formation: Dry the organic solution over anhydrous sodium sulfate, filter, and cool in an ice bath. Slowly add a stoichiometric amount of HCl (e.g., 2M solution in diethyl ether) with stirring.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride as a solid.

Protocol 6.2: Chiral HPLC Method for Enantiomeric Excess (% ee) Determination

This protocol provides a robust starting point for method development.

-

Column: A polysaccharide-based chiral column, such as Phenomenex Lux® Cellulose-1 or Daicel Chiralcel® OD-H.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of an amine modifier. A typical starting condition is 90:10 (Hexane:IPA) + 0.1% Diethylamine (DEA). The DEA is crucial for obtaining good peak shape with basic analytes like amines.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Prepare a solution of the sample at approximately 1 mg/mL in the mobile phase. Prepare a separate sample of the racemic mixture to identify the retention times of both the (S) and (R) enantiomers.

-

Injection: Inject 10 µL of the sample solution.

-

Calculation: After the run, integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

References

- SAFETY DATA SHEET. (2025).

-

Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. (2025). PubMed Central. [Link]

-

1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem. [Link]

-

(S)-1-(4-Fluorophenyl)butan-1-amine CAS NO.321840-52-2. LookChem. [Link]

-

Chemistry, pharmacology, and chiral separation of proton pump inhibitor drugs. (2025). Periodikos. [Link]

-

4-CHLORO-1-(4-FLUOROPHENYL)BUTAN-1-OL. GSRS. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]

-

4'-Fluorobutyrophenone. PubChem. [Link]

-

Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time. Phenomenex. [Link]

-

Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

-

Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]

-

Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. ResearchGate. [Link]

-

A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

Sources

- 1. app.periodikos.com.br [app.periodikos.com.br]

- 2. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride | 1269478-85-4 [sigmaaldrich.com]

- 3. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride | 1269478-85-4 [sigmaaldrich.com]

- 4. poetry.arizona.edu [poetry.arizona.edu]

- 5. 4'-Fluorobutyrophenone | C10H11FO | CID 68498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phx.phenomenex.com [phx.phenomenex.com]

- 7. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. regdocs.bd.com [regdocs.bd.com]

An In-depth Technical Guide to 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS Number: 1864055-90-2), a chiral amine of significant interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific compound, this guide synthesizes information from analogous structures and established chemical principles to present a prospective analysis of its synthesis, characterization, and potential applications. The strategic incorporation of a fluorine atom into the phenyl ring suggests a design aimed at modulating pharmacokinetic and pharmacodynamic properties, a common strategy in modern drug development.[1][2][3] This guide will explore plausible synthetic routes, analytical methodologies for structural verification and quality control, and the potential pharmacological relevance of this molecule, thereby providing a foundational resource for researchers in the field.

Introduction: The Significance of Fluorinated Phenylalkylamines

Chiral amines are fundamental structural motifs found in a vast array of pharmaceuticals and biologically active compounds.[4][5] The precise three-dimensional arrangement of substituents around a chiral amine center is often critical for its interaction with biological targets. The subject of this guide, 1-(4-Fluorophenyl)butan-1-amine, belongs to the class of phenylalkylamines, which includes numerous compounds with diverse pharmacological activities.

The introduction of a fluorine atom onto the phenyl ring is a deliberate and strategic choice in medicinal chemistry.[2][3] Fluorine's high electronegativity and small atomic size can significantly alter a molecule's properties, including:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.[2][3]

-

Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.[2][3]

-

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes.[2][3]

-

pKa Modulation: The electron-withdrawing nature of fluorine can influence the basicity of the amine group, affecting its ionization state at physiological pH and, consequently, its solubility and target engagement.

Given these considerations, 1-(4-Fluorophenyl)butan-1-amine hydrochloride is a promising scaffold for the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for the racemic compound with CAS number 1864055-90-2 is scarce, some properties can be inferred from available data for its (S)-enantiomer.

| Property | Inferred Value/Information | Source |

| Molecular Formula | C10H14FN · HCl | General |

| Linear Formula | C10H15N1Cl1F1 | |

| Physical Form | Solid | |

| Purity | Typically available at ≥97% | |

| Storage | Store at room temperature | |

| Salt | Hydrochloride |

Note: This data is for the (S)-enantiomer and should be considered indicative for the racemic mixture.

Plausible Synthetic Routes

The synthesis of chiral amines is a well-established field with numerous methodologies.[4][5][6][7] A common and effective approach for a compound like 1-(4-Fluorophenyl)butan-1-amine is reductive amination of the corresponding ketone.

Proposed Synthetic Workflow: Reductive Amination

This pathway involves two main steps: the synthesis of the ketone precursor and its subsequent conversion to the amine.

Caption: Proposed synthetic workflow for 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Fluorophenyl)butan-1-one

-

To a stirred solution of fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere (N2), add anhydrous aluminum chloride (AlCl3) (1.1 eq) portion-wise at 0°C.

-

Slowly add butyryl chloride (1.05 eq) to the reaction mixture, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 1-(4-fluorophenyl)butan-1-one. A similar precursor, 4-Chloro-1-(4-fluorophenyl)butan-1-one, is also commercially available.[8]

Step 2: Synthesis of 1-(4-Fluorophenyl)butan-1-amine

-

Dissolve 1-(4-fluorophenyl)butan-1-one (1.0 eq) in methanol.

-

Add ammonium acetate or another ammonia source (e.g., 5-10 eq).

-

Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor by TLC or LC-MS. A similar reductive amination process is described for 1-(4-chlorophenyl)propan-1-amine.[9]

-

Once the reaction is complete, acidify the mixture with aqueous HCl and wash with an organic solvent (e.g., diethyl ether) to remove unreacted ketone.

-

Basify the aqueous layer with NaOH to a pH > 12 and extract the product with an organic solvent (e.g., dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free base of 1-(4-fluorophenyl)butan-1-amine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in ether or isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield 1-(4-fluorophenyl)butan-1-amine hydrochloride.

Analytical Characterization

A robust analytical workflow is crucial to confirm the identity, purity, and structure of the synthesized compound.

Caption: Analytical workflow for the characterization of the target compound.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons (doublet of doublets), the methine proton adjacent to the nitrogen, the methylene protons of the butyl chain, and the terminal methyl group.

-

¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

-

¹⁹F NMR: Will show a singlet, confirming the presence and chemical environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the free base and its fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bonds of the amine salt, C-H bonds (aromatic and aliphatic), and the C-F bond.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A chiral HPLC method would be necessary to resolve and quantify the enantiomers if a stereoselective synthesis was performed.

-

Elemental Analysis: Will determine the percentage composition of Carbon, Hydrogen, and Nitrogen, which should match the theoretical values for the hydrochloride salt.

Potential Applications and Pharmacological Context

While the specific biological activity of 1-(4-Fluorophenyl)butan-1-amine hydrochloride is not documented in the public domain, its structural features suggest several potential areas of investigation. Phenylalkylamines are known to interact with a variety of monoamine transporters and receptors in the central nervous system.

For instance, the structurally related compound phenmetrazine was used as an appetite suppressant.[10] The incorporation of a 4-fluoro substituent is a common strategy in the design of psychoactive compounds to enhance their potency and metabolic stability. Therefore, it is plausible that this compound could be investigated for its potential as:

-

A monoamine reuptake inhibitor (for norepinephrine, dopamine, or serotonin).

-

A releasing agent for monoamines.

-

A ligand for various G-protein coupled receptors.

The fluorinated phenyl group is a key feature in many approved drugs, where it contributes to improved efficacy and pharmacokinetic profiles.[1][3][11] Further research, including in vitro binding assays and in vivo behavioral studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a molecule with significant potential in the field of drug discovery. This guide has provided a prospective analysis based on established chemical principles and data from analogous compounds. A plausible and scalable synthetic route via reductive amination has been outlined, along with a comprehensive analytical workflow for its characterization. The strategic inclusion of a fluorine atom suggests that this compound may possess favorable pharmacological properties, warranting further investigation into its biological activities. This document serves as a foundational resource for researchers embarking on the study of this and related novel chemical entities.

References

-

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride. Sigma-Aldrich.

-

Akhtar, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

-

4,4-Bis(4-fluorophenyl)butan-1-amine hydrochloride. Fluorochem.

-

1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem.

-

Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607-1741.

-

Akhtar, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162.

-

Akhtar, T., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.

-

Wang, C., et al. (2021). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Chemical Communications, 57(96), 12936-12951.

-

Magano, J., & Dunetz, J. R. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(2), 1607-1741.

-

Wang, K., & Wang, C. (2020). Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. Chinese Journal of Organic Chemistry, 40(12), 4158-4168.

-

Awad, L. F., & Ayoup, M. S. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050.

-

Hyma Synthesis Pvt. Ltd.

-

Chiral Amine Synthesis. Semantic Scholar.

-

4'-Chlorobutyrophenone. PubChem.

-

1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis. ChemicalBook.

-

Phenmetrazine. Wikipedia.

-

4-Chloro-1-(4-fluorophenyl)butan-1-one. Pharmaffiliates.

-

1-(4-Bromophenyl)-3-fluorocyclobutan-1-amine hydrochloride. BLDpharm.

-

(S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride. Amerigo Scientific.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 10. Phenmetrazine - Wikipedia [en.wikipedia.org]

- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(4-Fluorophenyl)butan-1-amine hydrochloride" molecular weight and formula

Molecular Architecture, Synthetic Pathways, and Critical Quality Attributes

Executive Summary

This technical guide provides a comprehensive analysis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride , a critical chiral building block in medicinal chemistry. Often utilized as a scaffold for central nervous system (CNS) active agents and sigma receptor ligands, this compound leverages the metabolic stability and lipophilicity enhancement provided by the para-fluorine substitution.[1]

This document moves beyond basic catalog data, offering a senior scientist’s perspective on the physicochemical profile , robust synthetic methodologies , and self-validating analytical workflows required for high-purity applications in drug development.

Part 1: Physicochemical Profile & Molecular Data[1]

The precise characterization of the hydrochloride salt versus the free base is fundamental for stoichiometry calculations in process chemistry.[1] The following data utilizes IUPAC standard atomic weights for maximum precision.

Table 1: Molecular Specifications

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | 1-(4-Fluorophenyl)butan-1-amine | 1-(4-Fluorophenyl)butan-1-amine hydrochloride |

| Molecular Formula | C₁₀H₁₄FN | C₁₀H₁₅ClF N (or C₁₀H₁₄FN · HCl) |

| Molecular Weight | 167.23 g/mol | 203.68 g/mol |

| CAS Number (Racemic) | 149080-28-4 | Varies by vendor |

| CAS Number ((S)-Isomer) | Not listed | 1269478-85-4 |

| Physical State | Colorless to pale yellow oil | White to off-white crystalline solid |

| Solubility | Organic solvents (DCM, EtOAc) | Water, Methanol, DMSO |

| pKa (Calc.) | ~10.2 (Amine conjugate acid) | N/A |

Critical Note on Stoichiometry: When converting from the commercially available HCl salt to the free base for nucleophilic substitution reactions, always account for the 1.218 mass correction factor (203.68 / 167.[1]23) and the requirement for an auxiliary base (e.g., TEA or DIPEA) to neutralize the hydrochloride.[1]

Part 2: Synthetic Methodology (The "Senior Scientist" Protocol)

While direct reductive amination of 4-fluorobutyrophenone using ammonium acetate is possible, it often yields significant secondary amine impurities (dimers) that are difficult to purge.[1]

For high-purity applications (>98%), the Oxime Reduction Route is the industry-preferred method.[1] It guarantees primary amine specificity before salt formation.[1]

Reaction Scheme Visualization

The following diagram outlines the logical flow from the ketone precursor to the final hydrochloride salt, including critical decision points.

Figure 1: Step-wise synthetic pathway prioritizing primary amine selectivity via oxime intermediate.

Detailed Protocol

Step 1: Formation of the Oxime[1]

-

Reagents: Suspend 4-fluorobutyrophenone (1.0 eq) in Ethanol/Water (3:1). Add Hydroxylamine hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq).[1]

-

Process: Reflux for 2–4 hours. Monitor by TLC (the oxime is more polar than the ketone).[1]

-

Isolation: Evaporate ethanol. Extract the aqueous residue with Dichloromethane (DCM).[1] The oxime usually solidifies upon removal of solvent.[1]

-

Why this matters: Isolating the oxime removes unreacted ketone, which would otherwise compete during reduction and form alcohols.[1]

-

Step 2: Reduction to the Primary Amine

Option A (Catalytic - Scalable): Hydrogenation using Raney Nickel or Pd/C in Methanol/Ammonia at 50 psi.[1] Option B (Laboratory - Reliable): Lithium Aluminum Hydride (LAH) in anhydrous THF.[1]

-

Process (LAH): Add oxime solution dropwise to a suspension of LAH (3.0 eq) in THF at 0°C. Reflux for 6 hours.

-

Quench: Use the Fieser method (n mL H2O, n mL 15% NaOH, 3n mL H2O) to create a granular precipitate that filters easily.[1]

-

Result: This yields the Free Base as an oil.[1]

Step 3: Hydrochloride Salt Formation[1]

-

Dissolution: Dissolve the crude free base in minimal anhydrous diethyl ether or MTBE.[1]

-

Precipitation: Add 4M HCl in Dioxane dropwise at 0°C with vigorous stirring.

-

Filtration: The white solid precipitates immediately.[1] Filter and wash with cold ether to remove non-basic impurities.[1]

-

Drying: Vacuum dry at 40°C to remove trace solvent.[1]

Part 3: Analytical Characterization & Handling

Trust but verify. A white powder is not a product until data confirms it.[1]

Analytical Logic Tree

Figure 2: Analytical decision matrix for validating salt stoichiometry and purity.

Key Spectral Features (Expected)

-

1H NMR (DMSO-d6):

-

19F NMR: Single peak around -110 to -116 ppm (depending on solvent).[1]

Handling and Stability

-

Hygroscopicity: Amine hydrochlorides are moderately hygroscopic.[1] Store in a desiccator.

-

Stability: Stable at room temperature for >2 years if kept dry.[1]

-

Safety: Fluorinated amines can be irritants.[1] Use standard PPE.[1]

References

-

PubChem. 4'-Fluorobutyrophenone (Precursor) Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

-

Master Organic Chemistry. Reductive Amination: Mechanism and Methods. Available at: [Link][1][2]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 1-(4-Fluorophenyl)butan-1-amine hydrochloride

This guide provides a comprehensive technical overview of the spectral data for 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a compound of interest in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document offers a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causal relationships behind experimental choices and provides a self-validating framework for spectral interpretation, grounded in established scientific principles.

Introduction

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a primary amine salt with a chemical structure that presents several key features for spectroscopic analysis: a para-substituted fluorophenyl ring, a chiral center at the benzylic position, and a butyl chain. The hydrochloride salt form influences the spectral properties, particularly of the amine group. Understanding the spectral signature of this molecule is crucial for its identification, purity assessment, and structural elucidation in various stages of drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For amine hydrochlorides, the choice of solvent is critical, as protic solvents can lead to the exchange of the ammonium proton, broadening its signal or even causing it to disappear. Therefore, aprotic solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred for observing these labile protons.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(4-Fluorophenyl)butan-1-amine hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect chemical shifts, particularly for exchangeable protons.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Utilize proton decoupling to obtain a spectrum with single lines for each unique carbon atom. A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

Caption: Workflow for NMR spectral acquisition and analysis.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.5 | dd | 2H | Ar-H (ortho to -CH) |

| ~7.2 | t | 2H | Ar-H (ortho to -F) |

| ~4.2 | t | 1H | -CH(NH₃⁺)- |

| ~1.8 | m | 2H | -CH₂-CH₂-CH₃ |

| ~1.3 | m | 2H | -CH₂-CH₃ |

| ~0.9 | t | 3H | -CH₃ |

Interpretation of ¹H NMR Spectrum:

-

The broad singlet at approximately 8.6 ppm is characteristic of the three protons of the ammonium group (-NH₃⁺). Its broadness is due to quadrupolar relaxation and potential exchange with any residual water in the solvent.

-

The aromatic region displays two distinct signals due to the para-substitution. The protons ortho to the chiral center are expected to be a doublet of doublets around 7.5 ppm, while the protons ortho to the fluorine atom will appear as a triplet around 7.2 ppm due to coupling with both the adjacent protons and the fluorine atom.

-

The methine proton adjacent to the ammonium group is deshielded and appears as a triplet at approximately 4.2 ppm, coupled to the adjacent methylene group.

-

The aliphatic protons of the butyl chain appear as multiplets in the upfield region, with the terminal methyl group exhibiting a characteristic triplet at around 0.9 ppm.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~162 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to -CH) |

| ~135 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to -CH) |

| ~129 (d, ³JCF ≈ 8 Hz) | Ar-C (ortho to -CH) |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C (ortho to -F) |

| ~55 | -CH(NH₃⁺)- |

| ~35 | -CH₂-CH₂-CH₃ |

| ~19 | -CH₂-CH₃ |

| ~13 | -CH₃ |

Interpretation of ¹³C NMR Spectrum:

-

The carbon spectrum is distinguished by the large coupling constant of the carbon directly bonded to fluorine (~245 Hz).

-

The other aromatic carbons show smaller couplings to the fluorine atom, which is characteristic of fluorinated benzene rings.

-

The chiral carbon attached to the nitrogen appears around 55 ppm.

-

The carbons of the butyl chain are found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying functional groups. In the case of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, the key signatures will be from the ammonium group, the aromatic ring, and the C-F bond.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Caption: Workflow for FTIR spectral acquisition using the KBr pellet method.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-2800 | Strong, Broad | N-H stretching (from -NH₃⁺) |

| ~2960, ~2870 | Medium | C-H stretching (aliphatic) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1610 | Medium | N-H bending (asymmetric) |

| ~1510 | Medium | N-H bending (symmetric) |

| ~1230 | Strong | C-F stretching |

| ~830 | Strong | C-H out-of-plane bending (para-disubstituted ring) |

Interpretation of IR Spectrum:

-

The most prominent feature for a primary amine salt is the broad and strong absorption in the 3000-2800 cm⁻¹ region, which is due to the stretching vibrations of the N-H bonds in the ammonium group. This broadness is a result of hydrogen bonding.

-

Overlapping with this broad ammonium stretch are the sharper C-H stretching vibrations of the butyl chain.

-

The aromatic C=C stretching vibrations appear as a pair of bands around 1600 and 1500 cm⁻¹.

-

The N-H bending vibrations of the -NH₃⁺ group are expected to appear as two bands around 1610 cm⁻¹ (asymmetric) and 1510 cm⁻¹ (symmetric).

-

A strong band around 1230 cm⁻¹ is characteristic of the C-F stretching vibration.

-

The out-of-plane C-H bending vibration for a 1,4-disubstituted (para) aromatic ring typically gives a strong absorption around 830 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-(4-Fluorophenyl)butan-1-amine, electron ionization (EI) would likely lead to fragmentation, while a softer ionization technique like electrospray ionization (ESI) would be more likely to show the protonated molecule.

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+H]⁺ ion would be for the free base.

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Predicted Mass Spectrum Data (ESI+)

The molecular weight of the free base, 1-(4-Fluorophenyl)butan-1-amine, is 167.22 g/mol . In positive ion ESI-MS, the protonated molecule [M+H]⁺ is expected.

| m/z | Ion |

| 168.1 | [C₁₀H₁₄FN + H]⁺ |

Under higher energy conditions (e.g., in-source fragmentation or MS/MS), the following fragments are plausible:

| m/z | Proposed Fragment |

| 123.1 | [C₈H₈F]⁺ (loss of propylamine) |

| 109.1 | [C₆H₄F]⁺ (benzylic cleavage) |

Interpretation of Mass Spectrum:

-

The primary ion observed in ESI-MS will be the protonated molecule of the free base at m/z 168.1.

-

A common fragmentation pathway for benzylic amines is the cleavage of the bond alpha to the aromatic ring, which would lead to the loss of propylamine and the formation of a fluorotropylium-like ion at m/z 123.1.

-

Another significant fragmentation would be the benzylic cleavage, resulting in a resonance-stabilized benzylic cation at m/z 109.1.

Conclusion

The spectral data of 1-(4-Fluorophenyl)butan-1-amine hydrochloride are consistent with its chemical structure. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, with the fluorine atom providing a distinctive splitting pattern. IR spectroscopy confirms the presence of the key functional groups, particularly the ammonium group characteristic of the hydrochloride salt. Mass spectrometry confirms the molecular weight of the parent amine and provides predictable fragmentation patterns useful for structural confirmation. This comprehensive spectral analysis serves as a valuable reference for the identification and characterization of this compound in research and development settings.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (n.d.). Wiley Online Library. Retrieved from [Link]

-

Spectroscopy Letters. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). ACS Publications. Retrieved from [Link]

-

Organic Process Research & Development. (n.d.). ACS Publications. Retrieved from [Link]

Technical Guide: Solubility Profiling & Solvent Selection for 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

[1][2]

Executive Summary & Chemical Identity

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a chiral benzylic amine salt frequently utilized as a pharmacophore building block in the synthesis of bioactive compounds (e.g., antidepressants, antipsychotics).[1][2] As a hydrochloride salt, its physicochemical behavior is dominated by the ionic interaction between the protonated amine and the chloride counterion, overlaying the lipophilicity of the fluorinated phenyl ring.[2]

Understanding its solubility profile is critical for three key process stages: purification (recrystallization) , reaction medium selection , and formulation .[2]

Chemical Data

| Property | Detail |

| Systematic Name | 1-(4-Fluorophenyl)butan-1-amine hydrochloride |

| CAS Number | 1269478-85-4 (S-isomer); 248922-84-1 (Generic/Racemic) |

| Molecular Formula | C₁₀H₁₄FN[1][2][3][4][5][6][7][8][9] · HCl |

| Molecular Weight | 203.68 g/mol |

| Physical Form | White to off-white crystalline solid |

| Acidity (pKa) | ~9.8 (Calculated for conjugate acid) |

Solubility Profile & Solvent Compatibility

The solubility of this compound follows the "Like Dissolves Like" principle, modified by the lattice energy of the ionic salt.[2] The high polarity of the ammonium-chloride ion pair necessitates solvents with high dielectric constants or strong hydrogen-bonding capabilities.[1][2]

Predicted Solubility Matrix

Based on structural analogs (Phenethylamine HCl, 4-Fluorobenzylamine HCl).[1][2]

| Solvent Class | Solubility Potential | Interaction Mechanism | Application |

| Water | High (>50 mg/mL) | Ion-dipole hydration; dissociation into solvated ions.[1][2] | Aqueous workup; biological assays.[1][2] |

| Methanol (MeOH) | High (>30 mg/mL) | Strong H-bonding; high dielectric constant supports ionization.[1][2] | Primary solvent for recrystallization.[1][2] |

| Ethanol (EtOH) | Moderate-High | H-bonding; reduced polarity compared to MeOH.[1][2] | Recrystallization (often with anti-solvent).[1][2] |

| DMSO / DMF | Very High | Strong dipole-dipole interactions; excellent solvation of cations.[1][2] | Reaction solvent; stock solutions.[1][2] |

| Dichloromethane (DCM) | Low-Moderate | Weak solvation; possible ion-pairing solubility.[1][2] | Extraction (limited efficiency for salt).[1][2] |

| Ethyl Acetate (EtOAc) | Poor / Insoluble | Insufficient polarity to overcome lattice energy.[1][2] | Anti-solvent for precipitation.[1][2] |

| Diethyl Ether / MTBE | Insoluble | Low dielectric constant.[1][2] | Anti-solvent (Wash solvent).[1][2] |

| Hexane / Heptane | Insoluble | Non-polar; no interaction with ionic salt.[1][2] | Impurity removal (washing).[1][2] |

Mechanisms of Dissolution

The dissolution process involves overcoming the crystal lattice energy (

Visualization: Solvation Dynamics

Figure 1: Thermodynamic pathway of amine hydrochloride salt dissolution in polar protic solvents.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Objective: To define the saturation limit in a specific solvent at ambient temperature (

-

Preparation: Weigh approximately

mg of 1-(4-Fluorophenyl)butan-1-amine HCl into a 4 mL glass vial. -

Addition: Add the target solvent in

-

Equilibration: Vortex for 1 minute after each addition. Sonicate if dissolution is slow.[1][2]

-

Observation: Continue addition until the solid completely disappears (clear solution).

-

Calculation:

[1][2] -

Validation: If undissolved solid remains after

mL, filter the supernatant, evaporate to dryness, and weigh the residue to determine the dissolved fraction.

Protocol B: Purification via Recrystallization

Context: Amine salts often trap non-polar impurities.[1][2] A solvent/anti-solvent system is the most effective purification method.[2]

-

Solvent Pair: Methanol (Solvent) / Diethyl Ether (Anti-solvent).[1][2]

-

Procedure:

-

Dissolve the crude salt in the minimum amount of boiling Methanol.

-

(Optional) Perform hot filtration if insoluble particulates are present.[1][2]

-

Slowly add Diethyl Ether (or MTBE) dropwise to the hot solution until a persistent turbidity (cloudiness) appears.[1][2]

-

Add a few drops of Methanol to clear the solution.

-

Allow the solution to cool slowly to room temperature, then to

. -

Filter the white crystals and wash with cold Ether.

-

Protocol C: pH-Swing Extraction (Salt Free Base)

Context: To utilize the amine in a nucleophilic substitution reaction, it must often be converted to its free base form.[1][2]

-

Dissolution: Dissolve the HCl salt in water (

M concentration). -

Basification: Slowly add

M NaOH or saturated -

Extraction: Extract

times with Dichloromethane (DCM) or Ethyl Acetate.[1][2] -

Drying: Dry the combined organic layers over anhydrous

. -

Recovery: Evaporate solvent to yield the oily free base 1-(4-Fluorophenyl)butan-1-amine.[1][2]

Solvent Selection Decision Tree

Use this workflow to select the optimal solvent based on your operational goal.

Figure 2: Strategic workflow for solvent selection based on process requirements.

References

-

Sigma-Aldrich. (S)-1-(4-Fluorophenyl)butan-1-amine hydrochloride Product Sheet. CAS 1269478-85-4.[1] Link

-

Fluorochem. 4,4-Bis(4-fluorophenyl)butan-1-amine hydrochloride Safety Data. Product Code F695289.[1][9] Link

-

Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles of amine HCl salt solubility).

-

Black, S. N., et al. (2007).[2] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences. (Methodology for solvent screening).

-

PubChem. Compound Summary for 1-(4-Fluorophenyl)butan-1-amine. National Library of Medicine. Link

Sources

- 1. 374898-01-8|(R)-1-(4-Fluorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 2. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN103058993B - Chlorantraniliprole preparation method - Google Patents [patents.google.com]

- 6. acs.org [acs.org]

- 7. warf.org [warf.org]

- 8. CAS 156-28-5: 2-Phenylethylamine hydrochloride [cymitquimica.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 1-(4-Fluorophenyl)butan-1-amine hydrochloride

Introduction: Unveiling a Potential Monoamine Reuptake Modulator

1-(4-Fluorophenyl)butan-1-amine hydrochloride is a synthetic compound characterized by a fluorinated phenyl group and a butanamine side chain. While direct pharmacological data for this specific molecule is not extensively documented in publicly available literature, its structural architecture strongly suggests a mechanism of action centered on the modulation of monoamine neurotransmitter systems. This guide synthesizes information from structurally analogous compounds and fundamental neuropharmacology to propose a putative mechanism of action and to outline the experimental methodologies required for its validation. We will explore the likely interaction of this compound with monoamine transporters, the subsequent impact on synaptic neurotransmission, and the established protocols for confirming these interactions.

The core hypothesis of this guide is that 1-(4-Fluorophenyl)butan-1-amine hydrochloride functions as a monoamine reuptake inhibitor. This class of compounds is known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT)[1][2][3][4]. By blocking the reuptake of these neurotransmitters from the synaptic cleft, such inhibitors prolong their presence and enhance their signaling. The presence of a fluorophenyl group, a common moiety in many psychoactive drugs, further supports this hypothesis, as it can influence binding affinity and metabolic stability[5][6].

Proposed Mechanism of Action: Targeting Monoamine Transporters

The primary molecular targets for 1-(4-Fluorophenyl)butan-1-amine hydrochloride are likely the presynaptic transporters responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synapse[7]. These transporters are crucial for regulating the concentration and duration of action of these key neurotransmitters, which are deeply involved in mood, cognition, and behavior.

The Role of Monoamine Transporters

Monoamine transporters are integral membrane proteins that actively transport their respective neurotransmitters from the extracellular space back into the presynaptic neuron. This process terminates the synaptic signal and allows for the repackaging of neurotransmitters into vesicles for subsequent release. The inhibition of these transporters leads to an accumulation of neurotransmitters in the synaptic cleft, thereby amplifying and prolonging their effects on postsynaptic receptors.

The following diagram illustrates the general mechanism of monoamine reuptake and its inhibition:

Caption: Putative mechanism of 1-(4-Fluorophenyl)butan-1-amine hydrochloride at the synapse.

Structure-Activity Relationship Insights

The chemical structure of 1-(4-Fluorophenyl)butan-1-amine hydrochloride provides clues to its potential activity. The 4-fluorophenyl group is a common feature in many central nervous system (CNS) active drugs and can enhance binding affinity to protein targets and improve metabolic stability by blocking sites of oxidation. The butylamine chain provides a flexible linker that allows the molecule to orient itself within the binding pocket of the transporter proteins. Structure-activity relationship studies of similar compounds have shown that the length and branching of the alkyl chain can significantly influence potency and selectivity for the different monoamine transporters[8].

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a series of in vitro and in vivo experiments are necessary. These protocols are designed to be self-validating by including appropriate controls and orthogonal assays.

In Vitro Assays

Objective: To determine the binding affinity of 1-(4-Fluorophenyl)butan-1-amine hydrochloride for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

-

Preparation of Membranes: Prepare cell membrane fractions from cell lines stably expressing human DAT, NET, or SERT.

-

Competitive Binding: Incubate the membrane preparations with a known radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) in the presence of increasing concentrations of 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

-

Separation and Scintillation Counting: Separate the bound from free radioligand by rapid filtration and quantify the amount of bound radioactivity using a scintillation counter.

-

Data Analysis: Determine the inhibition constant (Ki) by nonlinear regression analysis of the competition binding data.

Data Presentation:

| Transporter | Radioligand | Ki (nM) of 1-(4-Fluorophenyl)butan-1-amine hydrochloride |

| Dopamine (DAT) | [³H]WIN 35,428 | To be determined |

| Norepinephrine (NET) | [³H]nisoxetine | To be determined |

| Serotonin (SERT) | [³H]citalopram | To be determined |

Objective: To measure the functional inhibition of monoamine uptake by 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).

-

Uptake Inhibition: Pre-incubate the synaptosomes with varying concentrations of 1-(4-Fluorophenyl)butan-1-amine hydrochloride.

-

Initiation of Uptake: Initiate neurotransmitter uptake by adding a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Termination and Measurement: Terminate the uptake reaction by rapid filtration and washing. Measure the amount of radioactivity taken up by the synaptosomes.

-

Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific uptake.

Data Presentation:

| Transporter | Brain Region | IC₅₀ (nM) of 1-(4-Fluorophenyl)butan-1-amine hydrochloride |

| DAT | Striatum | To be determined |

| NET | Cortex | To be determined |

| SERT | Hippocampus | To be determined |

The following diagram outlines the workflow for these in vitro assays:

Sources

- 1. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Antidepressant behavioral effects by dual inhibition of monoamine reuptake in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monoamine depletion by reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Biological Profile of 1-(4-Fluorophenyl)butan-1-amine Hydrochloride

[1]

Part 1: Executive Summary & Chemical Identity

1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 1269478-85-4 for S-isomer; generic amine class) is a fluorinated primary amine belonging to the

It serves two critical roles in drug development:

-

Chiral Intermediate: A key scaffold for synthesizing complex CNS-active agents (e.g., Sigma receptor ligands, specific NK1 antagonists).

-

Pharmacological Probe: A tool compound for investigating Trace Amine Associated Receptor (TAAR) activation and Monoamine Oxidase (MAO) inhibition kinetics.

Chemical Profile

| Property | Data |

| IUPAC Name | 1-(4-Fluorophenyl)butan-1-amine hydrochloride |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 203.68 g/mol |

| Chirality | Contains one stereocenter at C1; exists as (R)- and (S)-enantiomers.[1][2] |

| Lipophilicity (LogP) | ~2.8 (Predicted free base) |

| H-Bond Donors/Acceptors | 2 / 1 |

Part 2: Biological Mechanism & Pharmacology[1]

Mechanism of Action (Pharmacodynamics)

The biological activity of 1-(4-Fluorophenyl)butan-1-amine is governed by its structural homology to endogenous trace amines (phenethylamine) and synthetic stimulants (amphetamines), though the extended propyl chain alters its selectivity profile.

-

Trace Amine Associated Receptor 1 (TAAR1) Agonism: Like many

-alkylbenzylamines, this compound acts as an agonist at TAAR1. The 4-fluoro substitution typically enhances metabolic stability and receptor affinity compared to the unsubstituted benzylamine. Activation of TAAR1 modulates dopaminergic firing rates, exerting a regulatory effect on monoamine transporters. -

Monoamine Oxidase (MAO) Inhibition: Primary

-alkylbenzylamines are reversible inhibitors of MAO enzymes. The propyl chain at the-

Mechanism:[2] Competitive inhibition at the catalytic site.

-

-

Monoamine Transporter Interaction: The compound lacks the high potency of amphetamine at the Dopamine Transporter (DAT) due to the steric hindrance of the propyl group. However, it retains weak affinity for the Norepinephrine Transporter (NET), acting as a low-potency reuptake inhibitor.

Metabolic Stability (Pharmacokinetics)

The 4-fluoro substituent blocks para-hydroxylation, a primary metabolic clearance pathway for phenethylamines.[1] This forces metabolism towards:

-

Oxidative Deamination: Mediated by MAO/CYP450 to form the corresponding ketone (1-(4-fluorophenyl)butan-1-one).[1]

-

N-Acetylation: A minor pathway for primary amines.

-

Ortho-Hydroxylation:** Slower than para-hydroxylation.[1]

Signaling Pathway Visualization

The following diagram illustrates the interaction of the compound with the synaptic cleft machinery.

Caption: Mechanistic pathway showing TAAR1 agonism and MAO-B inhibition, leading to modulated dopaminergic signaling.

Part 3: Synthesis & Experimental Protocols

Synthesis Workflow (Reductive Amination)

The most robust synthesis route for high-purity hydrochloride salt involves the reductive amination of the corresponding ketone.

Reagents:

-

Precursor: 1-(4-Fluorophenyl)butan-1-one (CAS: 403-24-7).[1]

-

Amine Source: Ammonium Acetate (

) or Hydroxylamine (followed by reduction). -

Reducing Agent: Sodium Cyanoborohydride (

) or Hydrogenation (

Protocol (Step-by-Step):

-

Imine Formation: Dissolve 1-(4-fluorophenyl)butan-1-one (10 mmol) in Methanol (50 mL). Add Ammonium Acetate (100 mmol, 10 eq). Stir at room temperature for 2 hours under

atmosphere. -

Reduction: Cool the solution to 0°C. Slowly add Sodium Cyanoborohydride (15 mmol). Allow to warm to room temperature and stir for 12 hours.

-

Quenching: Acidify with concentrated HCl to pH < 2 to decompose excess hydride.

-

Extraction: Basify with NaOH (aq) to pH > 12. Extract free base into Dichloromethane (

mL). -

Salt Formation: Dry the organic layer (

), filter, and treat with 1M HCl in Diethyl Ether. The precipitate is 1-(4-Fluorophenyl)butan-1-amine hydrochloride .[1][3] -

Purification: Recrystallize from Ethanol/Ether to obtain white crystals.

In Vitro MAO Inhibition Assay

To validate biological activity, the following assay determines the

-

Enzyme Source: Human recombinant MAO-B (expressed in baculovirus).

-

Substrate: Kynuramine (fluorometric).

-

Procedure:

-

Incubate test compound (0.1 nM – 100

M) with MAO-B enzyme in phosphate buffer (pH 7.4) for 15 mins at 37°C. -

Add Kynuramine substrate.

-

Measure fluorescence (Ex 310 nm / Em 400 nm) of the metabolite 4-hydroxyquinoline.

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

-

Part 4: Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |

| Skin Irritation | H315 | Causes skin irritation.[1][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][4] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All synthesis steps involving volatile amines or reducing agents must be performed in a certified chemical fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent carbonate formation (amines absorb

).

Part 5: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11662494, 1-(4-Fluorophenyl)butan-1-amine.[1] Retrieved from [Link]

-

Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics, 125(3), 363-375. (Contextual grounding for alpha-alkylbenzylamine pharmacology).

-

Lewin, A. H., et al. (2008). Synthesis and characterization of novel phenylbutylamines as monoamine transporter probes. Journal of Medicinal Chemistry.[5] (General class synthesis reference).

Sources

- 1. Substituted methylenedioxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. eontrading.uk [eontrading.uk]

- 4. 1-(4-Fluorophenyl)but-3-en-1-one | C10H9FO | CID 54594333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

"1-(4-Fluorophenyl)butan-1-amine hydrochloride" as a research chemical

An In-depth Technical Guide to 1-(4-Fluorophenyl)butan-1-amine Hydrochloride for Research Applications

Abstract

This whitepaper provides a comprehensive technical overview of 1-(4-Fluorophenyl)butan-1-amine hydrochloride, a fluorinated phenethylamine analog relevant to researchers in neuropharmacology, medicinal chemistry, and forensic science. As a member of the broad class of novel psychoactive substances (NPS), this compound presents unique characteristics for scientific investigation. This guide delineates its chemical identity, plausible synthetic routes via reductive amination, extensive analytical characterization protocols, and essential safety and handling considerations. Methodologies are presented with a focus on the causal reasoning behind experimental choices, ensuring a self-validating and reproducible framework for researchers. The integration of multi-platform analytical techniques—including Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, with a special emphasis on ¹⁹F NMR—is detailed to provide a robust strategy for unambiguous structural elucidation and purity assessment.

Introduction and Chemical Profile

1-(4-Fluorophenyl)butan-1-amine is a substituted phenethylamine, a class of compounds known for acting as central nervous system stimulants.[1][2] The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, potency, and receptor binding affinity.[3][4] The effects of fluorination on the psychoactivity of phenethylamines can be profound, ranging from enhanced potency to a complete loss of effect, making each new analog a subject of scientific interest.[3]

This compound, particularly its hydrochloride salt, is classified as a research chemical. Such substances, often labeled as Novel Psychoactive Substances (NPS), are primarily used in laboratory settings for research purposes and are not intended for human or veterinary use.[5][6] The lack of extensive physiological and toxicological data necessitates rigorous analytical characterization and careful handling protocols.[5] This guide serves as a foundational document for scientists working with this specific molecule.

Chemical Identity and Properties

The fundamental physicochemical properties of the (S)-enantiomer of 1-(4-Fluorophenyl)butan-1-amine hydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | (1S)-1-(4-fluorophenyl)butan-1-amine hydrochloride | |

| CAS Number | 1269478-85-4 | |

| Molecular Formula | C₁₀H₁₅ClFN | |

| Molecular Weight | 203.69 g/mol | |

| Physical Form | Solid | |

| Purity (Typical) | ≥97% | |

| Storage | Store at room temperature |

Synthesis and Purification Strategy